molecular formula C18H20FN3O5S2 B2953867 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 2097866-83-4

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2953867
CAS No.: 2097866-83-4
M. Wt: 441.49
InChI Key: KISKDQGODLGKIW-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O5S2 and its molecular weight is 441.49. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Applications

Research has identified that sulfonamide derivatives, including structures similar to the specified compound, show significant inhibition of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. This inhibition suggests potential applications as antitumor agents, given CA IX's role in tumor growth and metastasis. Studies demonstrate that certain sulfonamides can serve as potent inhibitors, with implications for designing more selective and effective antitumor treatments (Ilies et al., 2003).

Cytotoxicity and Carbonic Anhydrase Inhibitory Activities

Further investigations into sulfonamide derivatives have revealed their cytotoxic activities against tumor and non-tumor cell lines, alongside their inhibitory effects on carbonic anhydrase isoenzymes. The research indicates the potential for these compounds to serve as leads for further exploration in cancer treatment, particularly due to their selective cytotoxicity and superior carbonic anhydrase inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Antimicrobial and Antiproliferative Agents

Sulfonamides have also been synthesized with various biologically active moieties, demonstrating significant antimicrobial activity and cytotoxicity against cancer cell lines. These findings suggest the versatility of sulfonamide derivatives in treating both infectious diseases and cancer, highlighting the broad therapeutic potential of these compounds (Abd El-Gilil, 2019).

Synthesis and Evaluation of Derivatives

Research into the synthesis of sulfonamide derivatives, including methods for enhancing their selectivity and potency as cyclooxygenase-2 (COX-2) inhibitors, illustrates the compound's relevance in developing treatments for inflammation-related diseases. The introduction of specific substituents has been found to increase selectivity, leading to compounds with significant therapeutic potential (Hashimoto et al., 2002).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S2/c1-27-18-9-8-14(12-15(18)19)28(23,24)20-10-11-21-16-4-2-3-5-17(16)22(13-6-7-13)29(21,25)26/h2-5,8-9,12-13,20H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISKDQGODLGKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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